molecular formula C30H23IN2O9 B12103037 2',3',5'-Tri-O-benzoyl-5-iodouridine

2',3',5'-Tri-O-benzoyl-5-iodouridine

Cat. No.: B12103037
M. Wt: 682.4 g/mol
InChI Key: WMICXMSIWHLUII-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-5-iodouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine typically involves the benzoylation of uridine followed by iodination. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The iodination step can be achieved using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 2’,3’,5’-Tri-O-benzoyl-5-iodouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-5-iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: The parent nucleoside, 5-iodouridine.

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-5-iodouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’,5’-Tri-O-benzoyluridine
  • 2’,3’,5’-Tri-O-benzoyl-5-fluorouridine
  • 2’,3’,5’-Tri-O-benzoyl-5-chlorouridine

Uniqueness

2’,3’,5’-Tri-O-benzoyl-5-iodouridine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and biological activities. The iodine atom enhances the compound’s ability to inhibit DNA synthesis and induce apoptosis compared to its analogs .

Properties

Molecular Formula

C30H23IN2O9

Molecular Weight

682.4 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)

InChI Key

WMICXMSIWHLUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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